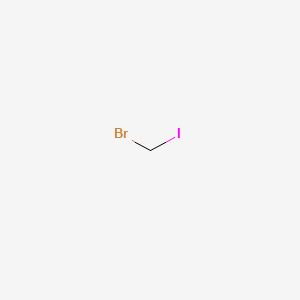

Bromoiodomethane

描述

Bromoiodomethane (CH₂BrI) is a mixed dihalomethane containing bromine and iodine atoms bonded to a central carbon. It is a volatile organic iodine compound (VOIC) with significant environmental and photochemical relevance. CH₂BrI is naturally emitted into the marine boundary layer, where solar radiation induces photodissociation, releasing bromine and iodine radicals that contribute to ozone depletion cycles . Its UV absorption spectrum features two prominent bands: the A-band (~248 nm, n→σ* transition on C–I) and the B-band (~210 nm, n→σ* transition on C–Br), enabling wavelength-selective bond cleavage . In solution, photolysis generates isomers such as iso-CH₂Br–I and iso-CH₂I–Br through solvent-caged recombination of radical pairs .

属性

IUPAC Name |

bromo(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2BrI/c2-1-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDWMIUPYRKEFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204233 | |

| Record name | Methane, bromoiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557-68-6 | |

| Record name | Bromoiodomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, bromoiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, bromoiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoiodomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chlorobromomethane and Sodium Iodide

This compound can be synthesized by reacting chlorobromomethane (CH₂ClBr) with NaI under controlled conditions. The reaction proceeds as:

Key Parameters :

-

Molar Ratio : A 1:1 molar ratio of CH₂ClBr to NaI ensures complete substitution.

-

Solvent : DMF enhances iodide nucleophilicity and stabilizes transition states.

-

Temperature : Reactions typically occur at 80–100°C over 6–8 hours.

-

Yield : Analogous reactions for CH₂I₂ achieve ~90% purity after vacuum distillation.

Table 1: Halide Exchange Reaction Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑ Yield (80–95%) |

| Reaction Time | 6–8 hours | Prevents byproducts |

| Solvent Volume | 1:1.25 (NaI:DMF) | Maximizes solubility |

Direct Synthesis from Dihalomethane Precursors

Industrial patents highlight the use of dihalomethanes as precursors for complex thiocyanate derivatives, indirectly informing this compound synthesis. For example, methylene bis(thiocyanate) production involves dihalomethanes like CH₂BrI reacting with alkali metal thiocyanates.

Reaction with Metal Thiocyanates

In US3507901A, this compound serves as a substrate for synthesizing methylene bis(thiocyanate) (MBT). The general reaction is:

Industrial Insights :

-

Temperature Control : Maintaining 65–85°C prevents polymerization byproducts.

-

Purification : Crude MBT is crystallized from aqueous solutions, yielding 93% purity.

Industrial Purification and Scalability

Post-synthesis purification is critical for applications requiring high-purity CH₂BrI. Methods include:

Vacuum Distillation

化学反应分析

Types of Reactions: Bromoiodomethane undergoes various types of chemical reactions, including:

Photodissociation: When exposed to light, this compound can undergo photodissociation, leading to the formation of transient isomers and other photoproducts.

Substitution Reactions: this compound can participate in substitution reactions where the bromine or iodine atom is replaced by another substituent.

Common Reagents and Conditions:

Photodissociation: Typically involves the use of ultraviolet light to initiate the reaction.

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R), and the reactions are often carried out in polar solvents.

Major Products:

Photodissociation: Leads to the formation of isomers such as iso-CH₂I-Br and iso-CH₂Br-I.

Substitution Reactions: The major products depend on the nucleophile used.

科学研究应用

Bromoiodomethane has several scientific research applications, including:

作用机制

The mechanism of action of bromoiodomethane involves its ability to undergo photodissociation and substitution reactions. Upon exposure to ultraviolet light, this compound absorbs energy and dissociates into transient isomers and other photoproducts. These reactions are mediated by the cleavage of carbon-halogen bonds and the formation of new chemical bonds . The molecular targets and pathways involved in these reactions include the excited states of the molecule and the subsequent formation of reactive intermediates .

相似化合物的比较

Comparison with Similar Dihalomethanes

Structural and Physical Properties

Table 1: Physical Properties of Selected Dihalomethanes

| Compound | Molecular Formula | Boiling Point (°C) | Bond Length (C–X) | Dipole Moment (D) |

|---|---|---|---|---|

| Bromoiodomethane | CH₂BrI | 149–151 | C–Br: 1.93 Å | 1.78 |

| C–I: 2.15 Å | ||||

| Diiodomethane | CH₂I₂ | 181 | C–I: 2.15 Å | 1.20 |

| Dibromomethane | CH₂Br₂ | 97 | C–Br: 1.93 Å | 1.43 |

| Chloroiodomethane | CH₂ClI | 109–110 | C–Cl: 1.77 Å | 1.65 |

| C–I: 2.15 Å |

This compound exhibits intermediate volatility and polarity compared to CH₂I₂ and CH₂Br₂. The C–I bond is longer and weaker than C–Br, making it more susceptible to cleavage under UV irradiation .

Photochemical Behavior

Bond Dissociation and Isomer Formation

- CH₂BrI :

- CH₂I₂ :

- CH₂Br₂ :

Table 2: Photodissociation Branching Ratios

| Compound | Excitation Wavelength | C–X Cleavage Ratio | Dominant Product |

|---|---|---|---|

| CH₂BrI | 248 nm | 1.2:1 (C–I:C–Br) | iso-CH₂Br–I |

| 193 nm | 3.5:1 (C–Br:C–I) | iso-CH₂I–Br | |

| CH₂ClI | 266 nm | 2:1 (C–I:C–Cl) | iso-CH₂Cl–I |

Environmental Impact and Atmospheric Behavior

Table 3: Atmospheric Lifetimes and Ozone Depletion Potential (ODP)

| Compound | Lifetime (Days) | ODP (Relative to CFC-11) | Major Sink |

|---|---|---|---|

| CH₂BrI | 5–7 | 0.02 | Photolysis |

| CH₂I₂ | 2–4 | 0.01 | Oceanic hydrolysis |

| CH₂ClI | 7–10 | 0.015 | OH radical attack |

CH₂BrI’s shorter lifetime than CH₃I (~7 days) reflects its rapid photolysis, releasing iodine and bromine atoms that catalytically destroy ozone .

Key Research Findings

Isomer Stability : Theoretical calculations predict iso-CH₂I–Br is 2.7–4.1 kcal/mol more stable than iso-CH₂Br–I, though the latter is more frequently observed in solution due to kinetic factors .

Solvent Effects: In acetonitrile, CH₂BrI forms iso-CH₂Br–I with a 7.5 ps vibrational relaxation time, while iso-CH₂I–Br is detected in 2-butanol .

Two-Photon Excitation : At 395 nm, CH₂BrI produces iso-CH₂I–Br with a blue-shifted absorption band (370 nm), distinct from iso-CH₂Br–I’s 450 nm peak .

生物活性

Bromoiodomethane (CH₂BrI), a halogenated organic compound, has garnered attention due to its diverse biological activities and photochemical properties. This article explores the biological implications of this compound, including its mechanisms of action, potential applications in medicinal chemistry, and environmental impact.

This compound is characterized by the presence of both bromine and iodine atoms, which contribute to its unique reactivity and biological effects. The compound can undergo photodissociation, leading to the formation of reactive intermediates that may interact with biological macromolecules.

Biological Mechanisms

- Photodissociation and Reactive Species Formation :

-

Antitumor Activity :

- Research has indicated that iodinated derivatives of this compound exhibit significant antitumor activity. For example, 5-Iodotubercidin, a metabolite derived from this compound, has shown promise in inducing cell cycle arrest and apoptosis in cancer cells through p53-dependent and independent pathways .

- Genotoxic Effects :

Case Study 1: Photochemical Reactions

A study utilizing femtosecond transient absorption spectroscopy revealed that this compound undergoes distinct photochemical pathways depending on the excitation wavelength. One-photon excitation primarily cleaves the C–I bond, while two-photon excitation favors C–Br bond cleavage . This property can be harnessed for optical control in chemical synthesis.

Case Study 2: Environmental Impact

This compound is also implicated in atmospheric chemistry as a source of volatile organic iodine compounds. Its photochemical reactions contribute to ozone depletion processes, highlighting the need for understanding its environmental behavior .

Data Table: Biological Activities of this compound

Research Findings

- Catalytic Properties : this compound has been shown to modify catalytic surfaces (e.g., MgO), enhancing their reactivity and selectivity in various chemical reactions . This modification can lead to increased biocidal activity, making it a candidate for applications in antimicrobial treatments.

- Optical Control of Reactions : The ability to selectively excite specific bonds in this compound opens avenues for research into optical control over chemical reactions, potentially leading to more efficient synthetic pathways in organic chemistry .

- Volatile Organic Compounds : As a contributor to atmospheric iodine levels, this compound plays a role in climate processes, influencing both local and global environmental dynamics .

常见问题

Q. What are the critical safety protocols for handling bromoiodomethane in laboratory settings?

Researchers must wear chemical-resistant gloves (e.g., nitrile), full protective clothing, and eye protection. Respiratory protection (e.g., P95 or OV/AG/P99 respirators) is required for aerosol exposure. Avoid skin contact and ensure proper ventilation. Contaminated gloves must be disposed of per hazardous waste regulations, and spills should be contained to prevent drainage contamination .

Q. How can UV excitation wavelengths be optimized to study bond-selective cleavage (C–Br vs. C–I) in this compound?

The A-band (~260–270 nm) primarily cleaves the C–I bond, while the B-band (~220 nm) favors C–Br dissociation. Use tunable femtosecond lasers or monochromators to select wavelengths, and validate bond selectivity via time-resolved resonance Raman spectroscopy or mass spectrometry .

Q. What spectroscopic techniques are effective for monitoring photodissociation products?

Time-resolved X-ray scattering (WAXS) tracks solvent-dependent product formation (e.g., I₂ in cyclohexane vs. I₃⁻ in methanol). Femtosecond pump-probe spectroscopy resolves transient isomer dynamics (e.g., CH₂Br–I formation within 1 ps post-excitation) .

Advanced Research Questions

Q. How are transient isomers like CH₂Br–I and CH₂I–Br identified and characterized during photodissociation?

Combine ultrafast spectroscopy with quantum mechanical (QM) calculations (e.g., CASPT2) to map potential energy surfaces. Transient isomers are detected via vibrational signatures (e.g., ~7.5 ps vibrational excitation decay) and validated against MD simulations using OPLS force fields to model solvent interactions .

Q. What computational methods reconcile discrepancies between experimental data and theoretical models of isomerization pathways?

Trajectory surface hopping (TSH) dynamics and multiconfigurational perturbation theory (MS-CASPT2) model excited-state pathways. For example, QM calculations predict a 2.7 kcal/mol energy difference favoring CH₂I–Br over CH₂Br–I, but experimental solvent effects (e.g., methanol vs. cyclohexane) complicate isomer stability .

Q. How do solvent environments influence this compound’s photochemical kinetics and product distribution?

Polar solvents like methanol stabilize ionic intermediates (e.g., I₃⁻ via iodine-solvent interactions), while nonpolar cyclohexane favors neutral I₂. MD simulations (Gromacs 4.6.3, 4 ns runtime) with explicit solvent models (216 molecules per simulation box) reveal solvent-dependent radial distribution functions (g(r)) and diffusion-limited recombination rates .

Q. What methodologies integrate experimental and computational approaches to study this compound’s role in atmospheric chemistry?

Fourier-transform microwave spectroscopy detects rotational transitions for atmospheric monitoring. Coupled with ab initio calculations, this identifies this compound’s photolytic products (Br/I radicals) and their ozone-depletion potential. Experimental setups replicate marine boundary layer conditions to quantify halogen release kinetics .

Q. How is this compound utilized as a photolytic precursor for generating reactive intermediates like formaldehyde oxide (CH₂OO)?

Irradiate this compound at 213 nm in O₂-rich environments to produce CH₂OO. Measure unimolecular decomposition rates using pressure-dependent kinetics (e.g., shock tubes) and validate via master equation simulations (MESMER program) .

Methodological Considerations

- Experimental Reproducibility : Document solvent purity, laser fluence, and concentration rigorously (e.g., 216 solvent molecules per MD simulation box) .

- Data Contradictions : Resolve discrepancies (e.g., isomer stability predictions) by cross-validating time-resolved scattering data with multi-reference QM methods .

- Kinetic Modeling : Use global fitting of differential scattering intensities (ΔS(q, Δt)) to deconvolute overlapping solvent and solute contributions in WAXS experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。